molecular formula C4H4N2O4 B12977659 2-((1,2,5-Oxadiazol-3-yl)oxy)acetic acid

2-((1,2,5-Oxadiazol-3-yl)oxy)acetic acid

Cat. No.: B12977659
M. Wt: 144.09 g/mol
InChI Key: DJUNVCXMCFFPAF-UHFFFAOYSA-N
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Description

2-((1,2,5-Oxadiazol-3-yl)oxy)acetic acid is a chemical reagent featuring the 1,2,5-oxadiazole heterocycle, a scaffold of significant interest in medicinal chemistry and material science. The 1,2,5-oxadiazole ring, also known as furazan, is a privileged structure in drug discovery due to its hydrogen-bonding capacity and metabolic stability, often serving as a bioisostere for carboxylic esters and amides . While specific biological data for this exact compound is not available in the searched literature, structurally similar 1,2,5-oxadiazole derivatives have been synthesized for research purposes, demonstrating the ring's relevance in constructing complex molecular architectures . The acetic acid linker in this compound provides a handle for further synthetic modification, allowing researchers to conjugate the oxadiazole moiety to other molecules of interest, such as peptides, proteins, or solid supports. This makes it a valuable building block for developing novel chemical probes, pharmaceutical candidates, or functional materials. Researchers are advised to consult the product's Certificate of Analysis for specific characterization data, including HPLC purity, NMR, and mass spectrometry. This product is designated For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C4H4N2O4

Molecular Weight

144.09 g/mol

IUPAC Name

2-(1,2,5-oxadiazol-3-yloxy)acetic acid

InChI

InChI=1S/C4H4N2O4/c7-4(8)2-9-3-1-5-10-6-3/h1H,2H2,(H,7,8)

InChI Key

DJUNVCXMCFFPAF-UHFFFAOYSA-N

Canonical SMILES

C1=NON=C1OCC(=O)O

Origin of Product

United States

Preparation Methods

Nitrosation and Cyclization

One common approach starts with the nitrosation of appropriate precursors such as cinnamic alcohol derivatives or aryl hydrazides in acidic media (e.g., acetic acid), leading to the formation of 1,2,5-oxadiazole rings.

  • For example, cinnamic alcohol reacted with sodium nitrite in acetic acid yields (2-oxido-4-phenyl-1,2,5-oxadiazol-3-yl)methanol, a key intermediate.

Oxidation to Aldehyde Intermediate

The alcohol intermediate can be oxidized to the corresponding aldehyde using oxidants such as pyridinium chlorochromate in dry dichloromethane under nitrogen atmosphere at room temperature. This step is crucial for further functionalization.

One-Pot Copper-Catalyzed Oxidative Cyclization

A modern, efficient method involves copper-catalyzed dual oxidation under an oxygen atmosphere, which enables the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from arylacetic acids and hydrazides in one pot.

  • This method avoids expensive ligands and long reaction times, providing high yields.
  • The key steps are oxidative decarboxylation of arylacetic acids and oxidative functionalization of the imine C–H bond.

Although this method is described for 1,3,4-oxadiazoles, similar oxidative cyclization strategies can be adapted for 1,2,5-oxadiazole derivatives.

Purification and Isolation

The final product, this compound, is typically isolated by:

  • Acidification of the reaction mixture.
  • Extraction with organic solvents (e.g., chloroform).
  • Drying over anhydrous sodium sulfate or magnesium sulfate.
  • Purification by silica gel column chromatography using hexane-ethyl acetate mixtures.
  • Crystallization from suitable solvents such as ethanol or ethyl acetate.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Outcome/Notes Reference
1 Nitrosation Sodium nitrite, acetic acid Formation of 1,2,5-oxadiazole alcohol
2 Oxidation Pyridinium chlorochromate, DCM, N2, 25°C Conversion of alcohol to aldehyde intermediate
3 Nucleophilic substitution Ethyl bromoacetate, K2CO3, dry acetone Formation of ethyl ester of oxyacetic acid
4 Hydrazide formation Hydrazine hydrate, ethanol, reflux Conversion of ester to hydrazide
5 Cyclization/Oxidative coupling Cu catalyst, O2 atmosphere, mild conditions One-pot synthesis of oxadiazole derivatives
6 Purification Acidification, extraction, chromatography Isolation of pure this compound

Detailed Research Findings

  • The nitrosation step is sensitive to reaction conditions; acetic acid medium provides an optimal environment for ring closure to the 1,2,5-oxadiazole ring.
  • Oxidation with pyridinium chlorochromate is mild and selective, preserving the sensitive oxadiazole ring while converting the alcohol to aldehyde.
  • The nucleophilic substitution with ethyl bromoacetate proceeds efficiently in the presence of potassium carbonate, which acts as a base to deprotonate the hydroxyl group, facilitating ether bond formation.
  • Hydrazine hydrate treatment is a standard method to convert esters to hydrazides, which are key intermediates for further heterocyclic transformations.
  • Copper-catalyzed oxidative cyclization represents a green and efficient approach, minimizing steps and avoiding harsh reagents.
  • Purification by chromatography and crystallization ensures high purity, critical for subsequent applications in medicinal chemistry or materials science.

Chemical Reactions Analysis

Types of Reactions

2-((1,2,5-Oxadiazol-3-yl)oxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce hydroxylated derivatives .

Scientific Research Applications

Pharmacological Properties

Antimicrobial Activity:
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazoles have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. In studies, these compounds demonstrated activity levels that were 2 to 8 times greater than standard antibiotics like chloramphenicol .

Anticancer Activity:
The anticancer properties of 2-((1,2,5-oxadiazol-3-yl)oxy)acetic acid have been evaluated through in vitro studies against a range of cancer cell lines. Compounds derived from oxadiazoles have been screened by the National Cancer Institute and exhibited notable cytotoxicity against various cancers, including breast and central nervous system cancers. For example, certain derivatives displayed IC50 values significantly lower than conventional chemotherapeutics, indicating a promising avenue for cancer treatment .

Anticonvulsant Activity:
Several studies have highlighted the anticonvulsant potential of oxadiazole derivatives. These compounds have been synthesized and tested in animal models, showing efficacy in reducing seizure activity across different models of epilepsy. The introduction of specific substituents on the oxadiazole ring has been linked to enhanced anticonvulsant effects .

Case Studies

Case Study 1: Anticancer Screening
In a comprehensive study involving the synthesis and testing of various oxadiazole derivatives, a series of compounds were evaluated for their anticancer activity against 60 different cell lines. Notably, one compound demonstrated over 90% growth inhibition against certain cancer types at a concentration of 105M10^{-5}M, suggesting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Efficacy
A recent investigation focused on the antimicrobial properties of oxadiazole derivatives against resistant bacterial strains. The study revealed that several synthesized compounds not only inhibited bacterial growth but also showed synergistic effects when combined with traditional antibiotics, enhancing their overall efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

[4-(Benzyloxy)-1,2,5-oxadiazol-3-yl]acetic Acid (Compound 4a)

  • Molecular Formula : C₁₃H₁₄N₂O₄
  • Key Differences : The benzyloxy group at the 4-position of the oxadiazole ring enhances lipophilicity compared to the parent compound.
  • Synthesis: Prepared via NaOH-mediated hydrolysis of an ethanolic precursor, followed by acidification .
  • Properties : Increased stability in organic solvents due to the benzyl group, making it suitable for hydrophobic environments.

2.1.2. Methyl [(4-Amino-1,2,5-oxadiazol-3-yl)oxy]acetate (CAS 349653-10-7)

  • Molecular Formula : C₅H₇N₃O₄
  • Key Differences: The methyl ester and 4-amino substituent reduce acidity and improve bioavailability.
  • Synthesis : Derived from esterification or protection of the carboxylic acid group .
  • Properties: Enhanced solubility in organic solvents; the amino group enables participation in hydrogen bonding or coordination chemistry.

ANAZF (4-[(4-Nitro-1,2,5-oxadiazol-3-yl)azo]-1,2,5-oxadiazol-3-amine)

  • Molecular Formula : C₄H₂N₈O₅ (simplified representation)
  • Applications : Used in high-energy materials due to nitro and azo functional groups .
Physicochemical and Reactivity Comparisons
Compound Water Solubility Lipophilicity (logP) Key Reactivity
2-((1,2,5-Oxadiazol-3-yl)oxy)acetic acid Moderate Low (~0.5) Acid-catalyzed esterification; base-sensitive oxadiazole ring
Compound 4a Low High (~2.8) Stable under acidic conditions; benzyl group susceptible to hydrogenolysis
Methyl ester (349653-10-7) Very low Moderate (~1.2) Hydrolyzes to parent acid in basic conditions; participates in amide coupling
ANAZF Insoluble Very low Explosive decomposition under heat or shock; redox-active nitro/azo groups

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